"2-Amino-4-bromo-6-fluorobenzoic acid" properties
"2-Amino-4-bromo-6-fluorobenzoic acid" properties
An In-depth Technical Guide to 2-Amino-4-bromo-6-fluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Amino-4-bromo-6-fluorobenzoic acid is a halogenated anthranilic acid derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring an amine, a carboxylic acid, and two distinct halogen atoms (bromine and fluorine) on an aromatic scaffold, provides multiple reaction sites for constructing complex molecular architectures. The presence of fluorine is particularly significant in drug discovery, as its incorporation can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthetic routes, chemical reactivity, and applications, with a focus on providing field-proven insights and methodologies.
Physicochemical Properties
A precise understanding of the physicochemical properties of 2-Amino-4-bromo-6-fluorobenzoic acid is fundamental for its effective use in experimental design, reaction optimization, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1312454-86-6 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2][3][4] |
| Purity | Typically ≥97-98% | [2] |
| Appearance | White to off-white crystalline solid | [5] |
| PSA (Polar Surface Area) | 63.32 Ų | |
| LogP | 2.45 | |
| IUPAC Name | 2-amino-4-bromo-6-fluorobenzoic acid | [6] |
| SMILES | C1=C(C(=C(C=C1F)Br)C(=O)O)N | [7] |
| InChIKey | LGPVTNAJFDUWLF-UHFFFAOYSA-N | [8] |
Synthesis and Mechanistic Insights
While specific, detailed protocols for the synthesis of 2-Amino-4-bromo-6-fluorobenzoic acid are not extensively published in peer-reviewed literature, its synthesis can be approached through established methodologies for preparing substituted anthranilic acids.[9][10][11] A common and logical strategy involves the selective functionalization of a fluorinated aromatic precursor.
Representative Synthesis Protocol: Multi-step Halogenation and Amination
This protocol is a representative pathway, illustrating a common strategy for introducing the required functional groups onto a fluorinated benzene ring. The choice of reagents and reaction sequence is critical to manage regioselectivity.
Step 1: Bromination of 3-Fluoroaniline
-
Rationale: The synthesis begins with a commercially available precursor, 3-fluoroaniline. The first step is the regioselective introduction of a bromine atom. The amino group is a strong ortho-, para-director. To achieve bromination at the desired C4 position (para to the amino group), controlled reaction conditions are necessary.
-
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the low temperature to control the reaction and minimize side products.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product, 4-bromo-3-fluoroaniline, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Carboxylation via Ortho-Lithiation
-
Rationale: The next key transformation is the introduction of the carboxylic acid group ortho to the amino group. A directed ortho-metalation (DoM) strategy is highly effective. The amino group must first be protected to prevent interference and to direct the lithiation to the C2 position. A pivaloyl (Piv) or similar bulky group is suitable.
-
Procedure:
-
Protect the amino group of 4-bromo-3-fluoroaniline with pivaloyl chloride in the presence of a base like pyridine or triethylamine.
-
Dissolve the resulting N-pivaloyl-4-bromo-3-fluoroaniline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, ~2.2 equivalents) dropwise. The first equivalent deprotonates the amide, and the second performs the ortho-lithiation at C2.
-
After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the mixture to warm to room temperature slowly.
-
Quench the reaction with aqueous HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the pivaloyl protecting group to reveal the free amine, yielding the target compound. This is typically achieved under harsh acidic or basic conditions.
-
Procedure:
-
Reflux the protected carboxylic acid from the previous step in a mixture of concentrated hydrochloric acid and an appropriate solvent (e.g., ethanol or water) for several hours until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and adjust the pH to the isoelectric point (typically pH 3-4) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Amino-4-bromo-6-fluorobenzoic acid.
-
Caption: A representative synthetic workflow for 2-Amino-4-bromo-6-fluorobenzoic acid.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Amino-4-bromo-6-fluorobenzoic acid stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building diverse molecular libraries.[12]
-
Amino Group (-NH₂): Can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. It can also be acylated or alkylated and is a key nucleophile in condensation reactions to form heterocyclic rings like quinazolines.[13]
-
Carboxylic Acid (-COOH): Readily converted into esters, amides, or acid chlorides. This group is often used as a handle for coupling with other molecules or for modulating solubility.
-
Bromo Substituent (-Br): The C-Br bond is an excellent site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds.[12]
-
Fluoro Substituent (-F): Generally unreactive under standard synthetic conditions, its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring.
Application as a Pharmaceutical Intermediate
Substituted anthranilic acids are foundational in the synthesis of numerous pharmaceuticals.[9][14] 2-Amino-4-bromo-6-fluorobenzoic acid is particularly valuable for creating complex molecules for drug development, such as quinazoline compounds investigated for their anticancer properties.[15] Its derivatives have been explored as tyrosine kinase inhibitors and for other therapeutic targets.[16] The combination of halogen atoms allows for precise tuning of the molecule's electronic and steric properties, which is a key strategy in modern lead optimization.[17]
Example Reaction: Suzuki Cross-Coupling
The following protocol demonstrates the use of the bromo substituent in a Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl structures.
Reaction: Synthesis of 2-Amino-6-fluoro-4-phenylbenzoic acid
-
Materials:
-
2-Amino-4-bromo-6-fluorobenzoic acid (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add 2-Amino-4-bromo-6-fluorobenzoic acid, phenylboronic acid, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
Caption: Suzuki cross-coupling reaction of 2-Amino-4-bromo-6-fluorobenzoic acid.
Safety and Handling
Proper handling and storage are critical to ensure laboratory safety. Based on GHS classifications for this compound and its close analogs, the following precautions should be observed.[3][4]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[25]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[25]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
-
References
-
Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (n.d.). Ningbo Innopharmchem. Retrieved January 23, 2026, from [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2015). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[26]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2023). RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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2-Amino-4-bromo-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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2-Amino-4-bromo-3-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]
- Substituted anthranilic acids. (1974). Google Patents.
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2-Amino-4-bromobenzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Benzoic Acid – Uses and Safety. (2015). VelocityEHS. Retrieved January 23, 2026, from [Link]
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Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]
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Synthesis of heterocycles from anthranilic acid and its derivatives. (2024). Karolinska Institutet. Retrieved January 23, 2026, from [Link]
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Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 23, 2026, from [Link]
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). AU. Retrieved January 23, 2026, from [Link]
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Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). PubMed. Retrieved January 23, 2026, from [Link]
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SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development & Research. Retrieved January 23, 2026, from [Link]
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2-amino-4-bromo-6-fluorobenzoic acid. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]
- Method for producing substituted anthranilic acid derivatives. (2017). Google Patents.
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. Retrieved January 23, 2026, from [Link]
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2-amino-4-bromo-5-fluorobenzoic acid. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 23, 2026, from [Link]
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Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. (2024). Carl ROTH. Retrieved January 23, 2026, from [Link]
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer. Retrieved January 23, 2026, from [Link]
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